molecular formula C10H11ClO2 B3004784 1-(3-Chloro-4-methoxyphenyl)propan-1-one CAS No. 4394-54-1

1-(3-Chloro-4-methoxyphenyl)propan-1-one

Cat. No.: B3004784
CAS No.: 4394-54-1
M. Wt: 198.65
InChI Key: MHJXCGNRHGZATB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with a methoxy (-OCH₃) group at the 4-position and a chlorine atom at the 3-position of the phenyl ring. This substitution pattern confers unique electronic and steric properties, distinguishing it from simpler propan-1-one derivatives. The methoxy group acts as an electron-donating substituent, while the chlorine atom is electron-withdrawing, creating a polarized aromatic system that influences reactivity and intermolecular interactions .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJXCGNRHGZATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-chloro-4-methoxybenzoyl chloride with propan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent positions and identity significantly influence physical and chemical properties. Key comparisons include:

Compound Name Substituents Molecular Formula Key Properties/Reactivity
1-(3-Chloro-4-methoxyphenyl)propan-1-one 3-Cl, 4-OCH₃ C₁₀H₁₁ClO₂ Polarized aromatic system; enhanced electrophilicity due to Cl and OCH₃ synergy
1-(4-Methoxyphenyl)propan-1-one (1a) 4-OCH₃ C₁₀H₁₂O₂ Electron-rich aryl ring; higher solubility in polar solvents
1-(4-Chlorophenyl)propan-1-one 4-Cl C₉H₉ClO Electron-withdrawing Cl reduces reactivity in nucleophilic additions
1-(3-Bromo-4-chlorophenyl)propan-1-one 3-Br, 4-Cl C₉H₉BrClO Increased steric bulk and halogen-mediated reactivity (e.g., Suzuki coupling)
4-Fluoromethcathinone (4-FMC) 4-F, N-methylamino C₁₀H₁₂FNO Bioactive (CNS stimulant); amino group enables neurotransmitter interaction

Key Observations :

  • Electron Effects : The 3-Cl, 4-OCH₃ substitution in the target compound creates a meta-directing electronic environment, contrasting with the para-OCH₃ in 1a, which enhances resonance stabilization .
  • Reactivity: Halogenated derivatives (e.g., 1-(4-chlorophenyl)-propan-1-one) exhibit lower yields (60–65%) in coupling reactions compared to non-halogenated analogs due to reduced nucleophilicity .
  • Biological Activity: Amino-substituted derivatives like 4-FMC demonstrate CNS activity, whereas the target compound’s bioactivity remains unexplored in the evidence .

Insights :

  • The 3-Cl substituent in the target compound may reduce coupling efficiency compared to para-substituted analogs due to steric and electronic factors .
  • Brominated derivatives (e.g., 2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one) serve as intermediates for further functionalization, highlighting the versatility of halogenated propanones .
Spectroscopic and Analytical Data
  • 1H-NMR : For 1-(4-methoxyphenyl)propan-1-one (1a), δ 7.91 (ArH), 6.89 (ArH), 3.83 (OCH₃), 2.91 (CH₂C=O) . The target compound would exhibit upfield shifts for aromatic protons due to the electron-withdrawing Cl.
  • Melting Points : Halogenation generally increases melting points (e.g., 1-(4-chlorophenyl)propan-1-one melts higher than 1a) .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)propan-1-one, also known as a derivative of phenylpropanone, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological interactions, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • CAS Number : 35999-20-3

This compound features a chlorine atom at the third position and a methoxy group at the fourth position of the phenyl ring, which influences its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : 3-chloro-4-methoxybenzaldehyde.
  • Reactions :
    • Reductive Amination : The aldehyde undergoes reductive amination with a chiral amine source and sodium cyanoborohydride.
    • Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group can enhance lipophilicity, facilitating membrane permeability, while the chlorine atom may engage in halogen bonding, influencing molecular interactions.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. For instance, certain derivatives have shown selective activity against Chlamydia species, suggesting potential as therapeutic agents against bacterial infections .

CompoundActivityReference
ACP1aModerate against N. meningitidis
ACP1bModerate against H. influenzae
This compoundPotential antimicrobial

Case Studies

  • Antichlamydial Activity : In a study examining new compounds for activity against Chlamydia, derivatives of phenylpropanone were synthesized and tested. Results indicated that certain modifications increased efficacy against this pathogen, highlighting the importance of substituents like chlorine and methoxy groups in enhancing biological activity .
  • Toxicity Assessment : Toxicity studies have been conducted to evaluate the safety profile of compounds related to this compound. These studies typically assess mutagenicity in model organisms such as Drosophila melanogaster, revealing that modifications can significantly alter toxicity levels while maintaining antimicrobial efficacy .

Research Applications

The compound is being explored for various applications in medicinal chemistry:

  • Drug Development : Its structural features make it a candidate for further development into pharmaceuticals targeting infectious diseases.
  • Organic Synthesis : Utilized as an intermediate in synthesizing more complex organic molecules.

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